molecular formula C12H3Br3Cl2O B12900487 3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan

3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan

Cat. No.: B12900487
M. Wt: 473.8 g/mol
InChI Key: RECIRIQDYBSDFQ-UHFFFAOYSA-N
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Description

3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan is a halogenated aromatic compound belonging to the dibenzofuran family. This compound is characterized by the presence of three bromine atoms and two chlorine atoms attached to the dibenzofuran core. Halogenated dibenzofurans are known for their stability and persistence in the environment, making them of interest in various scientific fields.

Preparation Methods

The synthesis of 3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan typically involves the bromination and chlorination of dibenzofuran. The reaction conditions often require the use of bromine and chlorine sources in the presence of a catalyst or under specific temperature and pressure conditions. Industrial production methods may involve multi-step processes to ensure the selective introduction of bromine and chlorine atoms at the desired positions on the dibenzofuran ring.

Chemical Reactions Analysis

3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan has several scientific research applications:

    Environmental Studies: Due to its persistence, it is studied for its environmental impact and behavior.

    Chemical Research: It serves as a model compound for studying halogenated aromatic systems.

    Biological Studies: Its interactions with biological systems are of interest, particularly in toxicology and pharmacology.

    Industrial Applications: It may be used in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can influence the compound’s binding affinity and reactivity. Pathways involved may include the activation or inhibition of specific enzymes, leading to various biochemical effects.

Comparison with Similar Compounds

Similar compounds to 3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan include other halogenated dibenzofurans such as:

  • 3,6-Dichlorodibenzofuran
  • 2,3,7,8-Tetrachlorodibenzofuran
  • 2,3,4,6-Tetrabromodibenzofuran

These compounds share structural similarities but differ in the number and position of halogen atoms, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific halogenation pattern, which influences its reactivity and interactions.

Properties

Molecular Formula

C12H3Br3Cl2O

Molecular Weight

473.8 g/mol

IUPAC Name

3,4,6-tribromo-1,2-dichlorodibenzofuran

InChI

InChI=1S/C12H3Br3Cl2O/c13-5-3-1-2-4-6-9(16)10(17)7(14)8(15)12(6)18-11(4)5/h1-3H

InChI Key

RECIRIQDYBSDFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C(=C3Br)Br)Cl)Cl

Origin of Product

United States

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